molecular formula C19H13Cl2N7O2 B11325482 8-(2,4-dichlorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

8-(2,4-dichlorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

Cat. No.: B11325482
M. Wt: 442.3 g/mol
InChI Key: JLAUMEMESRFMIR-UHFFFAOYSA-N
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Description

This compound is a heptazatricyclic derivative featuring a complex polycyclic framework with two distinct aromatic substituents: a 2,4-dichlorophenyl group at position 8 and a 3-methoxyphenyl group at position 10. Its structural complexity necessitates advanced crystallographic tools like the SHELX system for precise structural determination, as highlighted in the development and widespread use of SHELXL for small-molecule refinement . The compound’s stereoelectronic properties, influenced by the electron-withdrawing chlorine atoms and electron-donating methoxy group, make it a candidate for comparative studies with structurally related molecules.

Properties

Molecular Formula

C19H13Cl2N7O2

Molecular Weight

442.3 g/mol

IUPAC Name

8-(2,4-dichlorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

InChI

InChI=1S/C19H13Cl2N7O2/c1-30-11-4-2-3-9(7-11)15-14-16(18(29)24-23-15)22-19-25-26-27-28(19)17(14)12-6-5-10(20)8-13(12)21/h2-8,17H,1H3,(H,24,29)(H,22,25,27)

InChI Key

JLAUMEMESRFMIR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NNC(=O)C3=C2C(N4C(=NN=N4)N3)C5=C(C=C(C=C5)Cl)Cl

Origin of Product

United States

Biological Activity

The compound 8-(2,4-dichlorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one (often referred to as "Compound X") is a complex organic molecule with potential biological significance. This article reviews its biological activity based on available research findings.

Chemical Structure and Properties

  • Molecular Formula: C22H16Cl2O2
  • Molecular Weight: 397.27 g/mol
  • Structure: The compound features a tricyclic framework with dichlorophenyl and methoxyphenyl substituents that may influence its biological interactions.

Biological Activity Overview

Research has indicated various biological activities associated with Compound X:

  • Antitumor Activity : Studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance:
    • Case Study : In vitro tests demonstrated that derivatives of tricyclic compounds can inhibit the growth of breast and prostate cancer cells through apoptosis induction .
    • Mechanism : The proposed mechanism involves the disruption of mitochondrial function and activation of caspase pathways.
  • Anti-inflammatory Effects : Compounds containing methoxy and dichlorophenyl groups have been linked to anti-inflammatory properties.
    • Research Findings : A study reported that such compounds reduced pro-inflammatory cytokine production in macrophages .
    • Clinical Relevance : This suggests potential therapeutic applications in treating inflammatory diseases.
  • Antioxidant Properties : The presence of phenolic structures contributes to antioxidant activity.
    • Experimental Evidence : In vitro assays indicated that similar compounds scavenge free radicals effectively .
    • Implications : This activity may help in preventing oxidative stress-related diseases.

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReference
AntitumorInduces apoptosis in cancer cells
Anti-inflammatoryReduces cytokine production
AntioxidantScavenges free radicals

Antitumor Mechanisms

Research has focused on the ability of Compound X to target specific signaling pathways involved in cancer progression:

  • Cell Cycle Arrest : It has been observed that the compound induces G2/M phase arrest in cancer cells.
  • Apoptosis Induction : Increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 were noted.

Anti-inflammatory Mechanisms

The anti-inflammatory effects are primarily mediated through the inhibition of NF-kB signaling pathways:

  • Cytokine Modulation : The compound significantly downregulated TNF-alpha and IL-6 levels in LPS-stimulated macrophages.

Antioxidant Mechanisms

The antioxidant activity is attributed to the ability to donate electrons and stabilize free radicals:

  • DPPH Assay Results : Compound X displayed a notable decrease in DPPH radical concentration compared to control samples.

Scientific Research Applications

The compound 8-(2,4-dichlorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one is a complex organic molecule that has garnered attention in various scientific research applications. This article will explore its applications in medicinal chemistry, material science, and environmental studies.

Anticancer Activity

Research has indicated that compounds with similar structural frameworks exhibit significant anticancer properties. Studies have shown that derivatives of tricyclic compounds can inhibit tumor growth by targeting specific signaling pathways involved in cancer proliferation. For instance, tricyclic compounds have been linked to the inhibition of the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Compounds containing dichlorophenyl and methoxyphenyl groups have been associated with enhanced antibacterial and antifungal activities. In vitro studies have demonstrated effectiveness against various bacterial strains, indicating that this compound could be developed into a therapeutic agent for treating infections .

Neuroprotective Effects

Emerging research suggests that similar compounds may exhibit neuroprotective effects. These effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. This property could be beneficial in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Photovoltaic Materials

Compounds with extended π-conjugation systems are often explored for their electronic properties. The unique structure of this compound positions it as a candidate for use in organic photovoltaic cells. Its ability to absorb light and convert it into electrical energy could be harnessed in the development of more efficient solar cells .

Organic Light Emitting Diodes (OLEDs)

The compound's photophysical properties may also lend themselves to applications in OLED technology. The incorporation of such compounds into OLEDs can enhance light emission efficiency and color purity, making them suitable for display technologies .

Environmental Remediation

The environmental persistence of organic compounds raises concerns regarding pollution. Research has indicated that certain derivatives can be utilized in the remediation of contaminated environments due to their ability to adsorb heavy metals and organic pollutants from water sources. This application is particularly relevant in addressing industrial waste management issues .

Pesticide Development

Given the structural characteristics of the compound, it may serve as a basis for developing new agrochemicals. The incorporation of dichlorophenyl groups is known to enhance the efficacy of pesticides by improving their interaction with target pests while minimizing non-target effects .

Case Study 1: Anticancer Research

A study conducted on a series of tricyclic compounds similar to the one revealed significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to apoptosis induction through mitochondrial pathways, showcasing the potential for further development into anticancer drugs.

Case Study 2: Material Science Innovations

Research published on organic semiconductors highlighted the use of structurally similar compounds in enhancing the performance of organic solar cells, demonstrating improved energy conversion efficiencies compared to traditional materials.

Comparison with Similar Compounds

Research Findings and Implications

  • Bioactivity Potential: While direct bioactivity data for the target compound is absent, structurally related azatricyclic derivatives are explored for kinase inhibition and antimicrobial activity. The dichlorophenyl moiety is associated with enhanced lipophilicity, a trait linked to membrane permeability in drug design.
  • Metabolic Pathway Relevance : Computational methods (e.g., ’s algorithm) could integrate this compound into metabolic network analyses, predicting interactions with enzymes or transporters based on structural analogs .

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